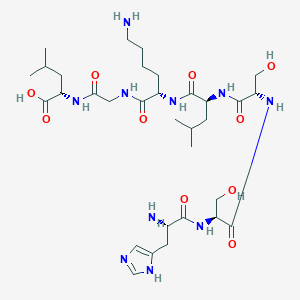![molecular formula C31H44O3 B14190288 Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate CAS No. 918500-23-9](/img/structure/B14190288.png)
Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate typically involves esterification reactions. The process starts with the reaction of 4-(4-methylbenzoyl)benzoic acid with hexadecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The product is then purified through distillation and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
Applications De Recherche Scientifique
Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 16-[4-(4-chlorobenzoyl)phenyl]hexadecanoate
- Methyl 16-[4-(4-methoxybenzoyl)phenyl]hexadecanoate
Uniqueness
Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate is unique due to its specific methylbenzoyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are desired.
Propriétés
Numéro CAS |
918500-23-9 |
|---|---|
Formule moléculaire |
C31H44O3 |
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate |
InChI |
InChI=1S/C31H44O3/c1-26-18-22-28(23-19-26)31(33)29-24-20-27(21-25-29)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-30(32)34-2/h18-25H,3-17H2,1-2H3 |
Clé InChI |
WWDAWFVERXHSFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


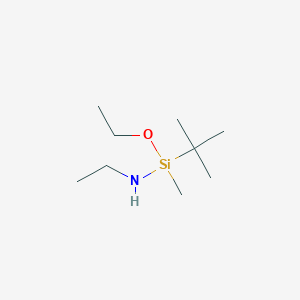
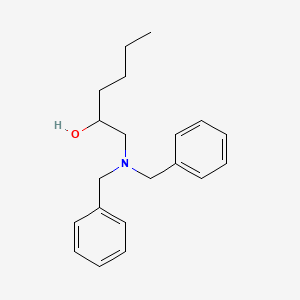
![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)
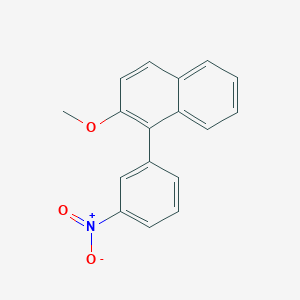
![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
![Thiourea, N-(4-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14190235.png)
![4-[(2-Phenoxyhexyl)oxy]benzoic acid](/img/structure/B14190236.png)
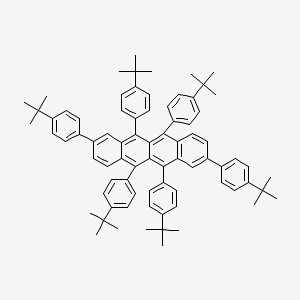
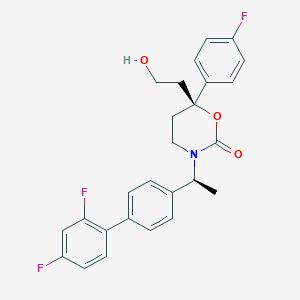


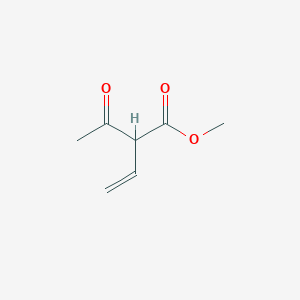
![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)
